molecular formula C33H35N3O7 B14759267 N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine

Cat. No.: B14759267
M. Wt: 585.6 g/mol
InChI Key: NBCAOPOVLYCMEG-FRXPANAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine is a nucleoside analog used in various scientific research fields. It is known for its antiviral, anticancer, and antiretroviral properties. This compound is a potent inhibitor of HIV replication both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine involves multiple steps. One common method includes the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, followed by acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol .

Scientific Research Applications

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It binds to the RNA template strand, preventing the replication of the virus. This mechanism is particularly effective against cytidine nucleoside-dependent viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Acetyl-2’-deoxy-5’-O-DMT-5-methylcytidine is unique due to its specific combination of functional groups, which confer its potent antiviral and anticancer properties. Its ability to inhibit viral replication by targeting reverse transcriptase and DNA polymerase sets it apart from other nucleoside analogs .

Properties

Molecular Formula

C33H35N3O7

Molecular Weight

585.6 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1

InChI Key

NBCAOPOVLYCMEG-FRXPANAUSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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